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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B15576437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BMS-935177, a reversible Bruton's tyrosine

kinase (BTK) inhibitor, with other prominent Tec family kinase inhibitors. The information

presented herein is supported by experimental data to aid in the evaluation of these

compounds for research and development purposes.

Introduction to Tec Family Kinases
The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways of

various hematopoietic cells. This family includes five members: Bruton's tyrosine kinase (BTK),

Tec protein-tyrosine kinase (TEC), interleukin-2-inducible T-cell kinase (ITK), bone marrow X

kinase (BMX), and tyrosine-protein kinase TXK (TXK). These kinases are integral to the

development, differentiation, and activation of B-cells, T-cells, mast cells, and myeloid cells.

Consequently, they have emerged as significant therapeutic targets for a range of B-cell

malignancies and autoimmune diseases.

BMS-935177: A Reversible BTK Inhibitor
BMS-935177 is a potent and reversible inhibitor of BTK with an IC50 value of 2.8 nM.[1][2] Its

reversible nature distinguishes it from several other BTK inhibitors that form a covalent bond

with the target enzyme. BMS-935177 demonstrates selectivity for BTK over other Tec family

kinases, with a 5- to 67-fold greater potency for BTK.[1][2]
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Comparative Performance Data
The following tables summarize the in vitro potency and pharmacokinetic properties of BMS-
935177 in comparison to other notable Tec family kinase inhibitors.

Table 1: In Vitro Potency (IC50, nM) Against Tec Family Kinases

Inhibitor BTK ITK TEC BMX TXK Binding

BMS-

935177
2.8[1][2] - - - - Reversible

Ibrutinib 0.5[3] - - - - Covalent

Acalabrutin

ib
- - - - - Covalent

Zanubrutini

b
- - - - - Covalent

Spebrutinib

(CC-292)
9.2[4] 1050[4] 8.4[4] - - Covalent

Fenebrutini

b (GDC-

0853)

2.3[4] 1000[4] 1000[4]

>100x

selectivity

vs BTK[5]

-
Non-

covalent

Evobrutinib

(M2951)
8.9[4] - 7300 20 - Covalent

Branebruti

nib (BMS-

986195)

0.1[6] - 0.9[6] 1.5[6] 5[6] Covalent

Tolebrutinib

(SAR4421

68)

0.7[3] - 1.0[3] 1.1[3] - Covalent

Poseltinib - - - - - -
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Note: "-" indicates data not readily available in the searched sources. The selectivity of BMS-
935177 for other Tec family kinases is described as 5- to 67-fold less than for BTK.[1][2]

Table 2: Pharmacokinetic Properties

Inhibitor Bioavailability Half-life (T1/2)
Key Metabolism
Notes

BMS-935177

High oral

bioavailability (84-

100% in preclinical

species)[1]

4-5.1 hours in mouse

and rat[1]

High plasma protein

binding (<1% free in

human)[1]

Ibrutinib Low (2.9%) ~4-6 hours

Metabolized by

CYP3A4; potential for

drug-drug interactions.

Acalabrutinib ~25% ~1 hour
Metabolized primarily

by CYP3A4.

Zanubrutinib - ~2-4 hours Substrate of CYP3A4.

Key Experimental Methodologies
Detailed protocols for critical experiments used to evaluate and compare Tec family kinase

inhibitors are provided below.

In Vitro Biochemical Kinase Inhibition Assay (TR-FRET
based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against a

specific kinase. The protocol below is a general guideline for a Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) assay.

Materials:

Recombinant human BTK enzyme

Biotinylated peptide substrate
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ATP

Europium (Eu)-labeled anti-phosphopeptide antibody

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Test compounds (e.g., BMS-935177) serially diluted in DMSO

384-well low-volume black plates

Procedure:

Prepare a reaction mixture containing the BTK enzyme and the biotinylated peptide

substrate in the assay buffer.

Add the test compound at various concentrations to the wells of the 384-well plate. Include a

DMSO control (no inhibitor).

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be

at or near the Km for the enzyme.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a solution containing EDTA.

Add the detection reagents: a mixture of the Eu-labeled anti-phosphopeptide antibody and

the streptavidin-conjugated acceptor fluorophore.

Incubate the plate in the dark at room temperature for 60 minutes to allow for the

development of the TR-FRET signal.

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two

wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against

the logarithm of the inhibitor concentration.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular B-Cell Activation Assay: Calcium Flux (FLIPR)
This assay measures the ability of an inhibitor to block B-cell receptor (BCR)-induced calcium

mobilization in B-cells.

Materials:

Ramos cells (human B-cell line)

RPMI 1640 medium with 10% FBS

Fluo-4 AM or other suitable calcium-sensitive dye

Probenecid (optional, to prevent dye leakage)

Anti-human IgM antibody (for BCR stimulation)

Test compounds (e.g., BMS-935177)

96- or 384-well black, clear-bottom plates

Fluorescent Imaging Plate Reader (FLIPR) or equivalent

Procedure:

Cell Plating: Seed Ramos cells into the wells of the microplate at an appropriate density and

allow them to settle.

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM)

and probenecid (if used) in a suitable buffer (e.g., HBSS with 20 mM HEPES). Add the

loading buffer to the cells and incubate at 37°C for 60 minutes in the dark.

Compound Incubation: During the dye loading, prepare a plate with the test compounds at

various concentrations.

Assay: Place the cell plate and the compound plate into the FLIPR instrument.
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Establish a baseline fluorescence reading for a short period.

The instrument will then add the test compounds to the cell plate, and fluorescence is

monitored to detect any compound-induced signal.

After a short incubation with the compound, stimulate the cells by adding the anti-human IgM

antibody.

Continuously record the fluorescence intensity for several minutes to measure the calcium

flux.

Data Analysis: The change in fluorescence intensity over time is indicative of the intracellular

calcium concentration. The IC50 value is determined by plotting the inhibition of the peak

calcium response against the inhibitor concentration.

Cellular B-Cell Activation Assay: CD69 Expression (Flow
Cytometry)
This assay assesses the inhibition of B-cell activation by measuring the expression of the early

activation marker CD69 on the cell surface.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI 1640 medium with 10% FBS

Anti-human IgM antibody or other B-cell stimulus

Test compounds (e.g., BMS-935177)

Fluorochrome-conjugated anti-human CD19 antibody (to identify B-cells)

Fluorochrome-conjugated anti-human CD69 antibody

Flow cytometer

Procedure:
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Cell Preparation: Isolate PBMCs from healthy donor blood.

Compound Treatment: Pre-incubate the PBMCs with various concentrations of the test

compound or DMSO vehicle control for 1-2 hours at 37°C.

Stimulation: Add the B-cell stimulus (e.g., anti-human IgM) to the cell suspensions and

incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

Staining: Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS). Stain the

cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on

ice in the dark.

Wash: Wash the cells to remove unbound antibodies.

Acquisition: Acquire the samples on a flow cytometer.

Data Analysis: Gate on the CD19-positive B-cell population and analyze the expression of

CD69. The IC50 value is determined by plotting the percentage of CD69-positive B-cells

against the inhibitor concentration.[7]

In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA)
in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo

efficacy of anti-inflammatory compounds.

Materials:

DBA/1 mice (or other susceptible strain)

Bovine or chicken type II collagen

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

Test compound (e.g., BMS-935177) formulated for oral administration
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Calipers for measuring paw thickness

Procedure:

Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize the mice and inject the

emulsion intradermally at the base of the tail.

Booster Immunization (Day 21): Prepare an emulsion of type II collagen in IFA. Inject the

booster emulsion intradermally at a different site near the base of the tail.

Treatment: Begin daily oral administration of the test compound or vehicle control at a

predetermined time relative to the immunization (prophylactic or therapeutic regimen). For

example, a therapeutic regimen might start on day 21.[8]

Clinical Scoring: Starting from the day of the booster immunization, monitor the mice daily or

every other day for signs of arthritis. Score each paw based on a scale that assesses

erythema and swelling (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate

swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint

rigidity). The maximum score per mouse is typically 16.

Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at

regular intervals.

Data Analysis: Compare the mean arthritis scores and paw thickness between the treated

and vehicle control groups to determine the efficacy of the test compound.
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Conclusion
BMS-935177 is a potent, reversible BTK inhibitor with high selectivity over other kinases. Its

distinct mechanism of action and favorable pharmacokinetic profile in preclinical models make

it an interesting compound for further investigation in the context of autoimmune diseases and

B-cell malignancies. This guide provides a comparative framework and detailed methodologies

to assist researchers in their evaluation of BMS-935177 and other Tec family kinase inhibitors.

The provided data and protocols should serve as a valuable resource for designing and

conducting further comparative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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